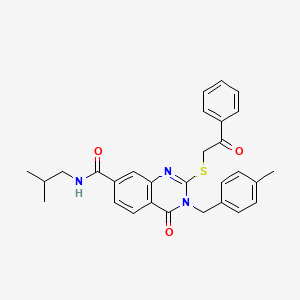

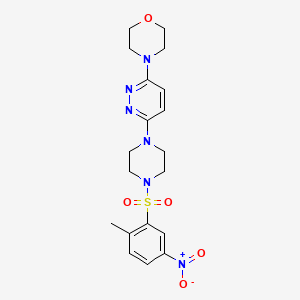

![molecular formula C22H18N6OS2 B3005609 6-{2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-yl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 866143-94-4](/img/structure/B3005609.png)

6-{2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-yl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

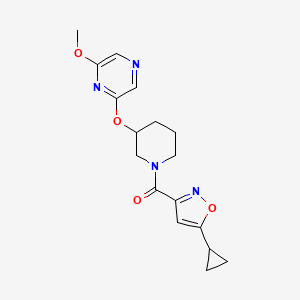

The compound “6-{2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-yl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” is a complex organic molecule. It contains several functional groups and rings, including a pyrrole ring, a thiophene ring, a pyrazolo[1,5-a]pyrimidine ring, and a thiazolo[3,2-a]pyrimidinone ring .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The pyrrole ring, for instance, is a five-membered ring with one nitrogen atom, and the thiophene ring is a five-membered ring with one sulfur atom .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Research by Bondock et al. (2008) demonstrates the use of related compounds in the synthesis of new heterocycles, with a focus on antimicrobial agents. These compounds, characterized by IR, 1H NMR, and mass spectral studies, have been evaluated for their antimicrobial properties (Bondock, Rabie, Etman, & Fadda, 2008).

Novel Ring System Synthesis

Abdel-fattah et al. (1998) explored the synthesis of isoxazolo and thiazolo-fused pyrimidines, contributing to the development of new ring systems in chemical research. These findings are significant for the synthesis of complex heterocyclic structures (Abdel-fattah, Aly, Gad, Zaki, & El-Gazzar, 1998).

Electrophilic Heterocyclization

Svaljavyn et al. (2013) studied the peculiar electrophilic heterocyclization of related pyrazolo-pyrimidinones, contributing to the understanding of heterocyclic compound synthesis and reactions (Svaljavyn, Onysko, Turov, Vlasenko, & Lendel, 2013).

Cycloaddition Synthesis

Rahmouni et al. (2014) researched the synthesis of novel isoxazolines and isoxazoles, utilizing cycloaddition methods to create N-substituted pyrazolo-pyrimidinone derivatives. This work is vital in the field of organic synthesis, particularly in creating novel cycloaddition compounds (Rahmouni, Romdhane, Said, Guérineau, Touboul, & Jannet, 2014).

Anticancer and Anti-Lipoxygenase Agents

Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines with potential as anticancer and anti-5-lipoxygenase agents. This research is crucial for developing new therapeutic compounds in cancer treatment and inflammation control (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Antimicrobial and Anticancer Activities

Hafez, El-Gazzar, and Al-Hussain (2016) explored the synthesis of novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo-pyrimidine derivatives, focusing on their antimicrobial and anticancer potential. This study highlights the multifaceted applications of these compounds in medicinal chemistry (Hafez, El-Gazzar, & Al-Hussain, 2016).

Propriétés

IUPAC Name |

6-[2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidin-7-yl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N6OS2/c1-13-3-4-14(2)27(13)18-6-9-30-20(18)16-11-19-23-7-5-17(28(19)25-16)15-12-24-22-26(21(15)29)8-10-31-22/h3-7,9,11-12H,8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIFJJNXSRSSBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC=NC4=C3)C5=CN=C6N(C5=O)CCS6)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N6OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

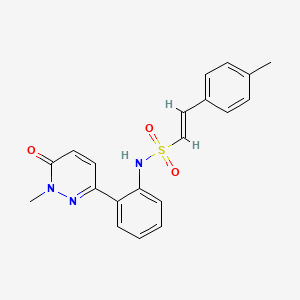

![5-bromo-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)thiophene-2-carboxamide](/img/structure/B3005531.png)

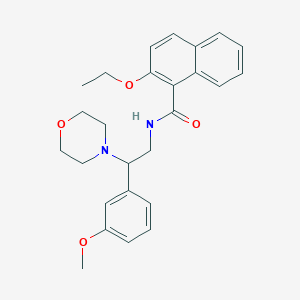

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3005534.png)

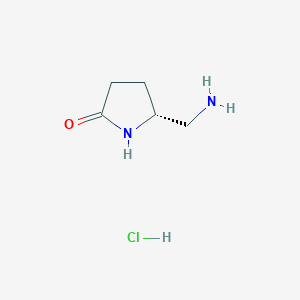

![3-(2-Chlorophenyl)-5-[1-(3,4-difluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3005535.png)

![1-(4-chlorobenzyl)-3'-(3-ethylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B3005537.png)

![1,7-dimethyl-3-(2-morpholinoethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3005542.png)